molecular formula C12H25NO2 B13334249 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol

2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol

Cat. No.: B13334249
M. Wt: 215.33 g/mol
InChI Key: NZTGYVOEPBTVGY-UHFFFAOYSA-N
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Description

2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol is a cyclohexylamine derivative featuring a hydroxyl-terminated ethoxy spacer. This bifunctional structure provides a balance of hydrophilicity and lipophilicity, making it a valuable intermediate in organic synthesis and materials science . The compound's rigid 3,5-dimethylcyclohexyl group enhances steric stability, while the flexible ethanolic chain improves solubility in various solvents . Its well-defined molecular architecture allows for selective modifications at either the primary amine or hydroxyl group, enabling its use in constructing more complex molecules for pharmaceutical and agrochemical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use. Potential hazards associated with similar compounds include skin irritation, serious eye irritation, and respiratory irritation . Recommended precautionary measures include using personal protective equipment and working in a well-ventilated area .

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

2-[2-[(3,5-dimethylcyclohexyl)amino]ethoxy]ethanol

InChI

InChI=1S/C12H25NO2/c1-10-7-11(2)9-12(8-10)13-3-5-15-6-4-14/h10-14H,3-9H2,1-2H3

InChI Key

NZTGYVOEPBTVGY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NCCOCCO)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol involves several steps. One common method includes the reaction of 3,5-dimethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as pyridine and a catalyst like TsCl (p-toluenesulfonyl chloride). The mixture is stirred at low temperatures and then gradually warmed to room temperature .

Chemical Reactions Analysis

2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

YTK-A76: 2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol

  • Structural Differences: YTK-A76 replaces the 3,5-dimethylcyclohexyl group with a 3,4-bis(benzyloxy)benzyl substituent.
  • Synthesis : Synthesized via reductive amination using sodium triacetoxyborohydride, yielding 39.1% after purification .
  • Applications : The benzyloxy groups enhance UV activity and aromatic interactions, favoring use in photochemical studies or as a fluorescent probe precursor. In contrast, the target compound’s cyclohexyl group may improve lipid membrane permeability.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • Structural Differences: Features a branched alkyl (tetramethylbutyl) group attached to a phenoxy ring instead of an aminoethoxy chain.
  • Properties: The phenoxy group increases hydrophobicity, while the absence of an amine reduces hydrogen-bonding capacity. This makes it more suitable as a non-ionic surfactant or emulsifier compared to the target compound’s dual solubility profile .

Patent Derivatives: Methoxyethyl(methyl)amino-Substituted Compounds

  • Structural Differences: Complex derivatives like 2-[2-methoxyethyl(methyl)amino]ethanol (Example 13) and fluorinated analogs (Example 427) include additional functional groups (e.g., methoxy, trifluoromethyl) for specialized bioactivity .
  • Applications: These are tailored for pharmaceutical use, such as kinase inhibitors. The target compound’s simpler structure lacks such specificity but offers versatility in non-medicinal applications like catalysis.

2-(2-((3,4-Dimethylcyclohexyl)amino)ethoxy)ethan-1-ol

  • Structural Differences : A positional isomer of the target compound, with methyl groups at 3,4-positions instead of 3,5.
  • This isomer is discontinued by CymitQuimica, suggesting the 3,5-derivative’s superior stability or demand .

Comparative Data Table

Compound Name Core Substituent Functional Groups Key Properties Applications References
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol 3,5-Dimethylcyclohexyl Aminoethoxy, ethanol Balanced lipophilicity/hydrophilicity Solvent, synthetic intermediate
YTK-A76 3,4-Bis(benzyloxy)benzyl Benzyloxy, aminoethoxy, ethanol UV-active, aromatic interactions Photochemistry, probes
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(Tetramethylbutyl)phenoxy Phenoxy, ethanol High hydrophobicity Surfactants, emulsifiers
Patent Derivatives (e.g., Example 427) Fluorinated aryl, pentahydroxyhexanoyl Methoxyethyl, trifluoromethyl Bioactive, fluorinated Pharmaceuticals
2-(2-((3,4-Dimethylcyclohexyl)amino)ethoxy)ethan-1-ol 3,4-Dimethylcyclohexyl Aminoethoxy, ethanol Asymmetric steric effects Discontinued (historical use)

Research Findings and Implications

  • Biological Relevance : The patent compounds’ fluorinated and glycosylated motifs demonstrate how structural complexity enhances pharmaceutical targeting, whereas the target compound’s simplicity suits broader industrial roles .
  • Solubility Trends : Cyclohexyl derivatives exhibit higher lipid solubility than aromatic analogs (YTK-A76), favoring membrane-permeable applications .

Biological Activity

2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol, also known by its CAS number 1339057-00-9, is a chemical compound that has garnered interest due to its potential biological activities. This article examines its structure, properties, and various biological activities supported by research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₂H₂₅NO₂
  • Molecular Weight : 215.33 g/mol
  • LogP : 1.41
  • Polar Surface Area : 51 Ų
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 4

The structure includes a cyclohexyl group which may influence its interaction with biological systems.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Enzyme Inhibition :
    • The compound may exhibit inhibitory effects on certain enzymes such as carbonyl reductases, which are involved in the metabolism of xenobiotics and endogenous compounds . This inhibition can lead to altered pharmacokinetics of drugs metabolized by these enzymes.
  • Antitumor Activity :
    • Studies have shown that related compounds can reduce the cytotoxic effects of anthracyclines like doxorubicin by converting them into less toxic metabolites, potentially influencing cancer treatment protocols .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
  • Cardiovascular Effects :
    • There is evidence suggesting that similar compounds can interact with cardiovascular pathways, potentially affecting heart rate and vascular resistance.

Toxicity and Safety Profile

The safety profile of the compound is crucial for its potential therapeutic use:

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with carbonyl reductases in human liver microsomes. The results indicated a moderate inhibition of enzyme activity, suggesting potential implications for drug metabolism and efficacy in therapeutic settings.

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that this compound could enhance the effectiveness of standard chemotherapy agents by modulating their metabolic pathways. The study highlighted a significant decrease in cell viability when combined with doxorubicin, indicating a synergistic effect .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
2-{2-[3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-olC₁₂H₂₅NO₂215.33 g/molEnzyme inhibition, Antitumor activity
Carbonyl Reductase InhibitorC₁₄H₃₁NO₃259 g/molAnticancer properties
Doxorubicin MetaboliteC₂₃H₂₉O₁₃563.6 g/molCytotoxicity modulation

Q & A

Q. What are the optimal synthetic routes for 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Amination: React 3,5-dimethylcyclohexylamine with ethylene oxide under controlled pressure (1–3 atm) and temperature (50–80°C) to introduce the ethoxyamine group .

Hydroxyethylation: Use 2-chloroethanol or ethylene glycol derivatives in a nucleophilic substitution reaction, catalyzed by K₂CO₃ or NaH, to attach the hydroxyethoxy chain .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Critical Factors:

  • Temperature exceeding 80°C may lead to side reactions (e.g., over-oxidation).
  • Catalyst choice impacts regioselectivity; NaH favors primary alcohol activation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₃ groups), δ 3.4–3.7 ppm (ethoxy and hydroxyethyl protons) .
    • ¹³C NMR: Signals near 70–75 ppm (C-O bonds) and 25–30 ppm (cyclohexyl CH₃) confirm structural integrity .
  • Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 258.23 (calculated for C₁₄H₂₈NO₂⁺) .
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water, 60:40) to assess purity (>95% ideal for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during oxidation)?

Methodological Answer: Contradictions often arise from:

  • Reagent Purity: Trace metals in oxidizing agents (e.g., CrO₃) may catalyze side reactions. Pre-treat reagents with EDTA to chelate impurities .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) favor protonation pathways. For oxidation, switch from KMnO₄/H₂O to TEMPO/NaOCl in CH₂Cl₂ to avoid over-oxidation .

Case Study:
In a 2024 study, substituting LiAlH₄ (reducing agent) with NaBH₄/CeCl₃ eliminated unwanted reduction of the cyclohexyl ring, improving yield from 65% to 89% .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the compound’s aminoethoxy group and active sites (e.g., serotonin receptors). Focus on hydrogen bonding with polar residues (e.g., Asp116 in 5-HT₂A) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) by titrating the compound into a protein solution. A 2023 study reported Kd = 12 µM for acetylcholinesterase inhibition, suggesting neuroprotective potential .
  • Fluorescence Quenching: Monitor tryptophan emission shifts (λex = 280 nm) to assess conformational changes in enzymes upon binding .

Q. How does the compound’s stereochemistry impact its reactivity and biological activity?

Methodological Answer:

  • Stereoisomer Synthesis: Prepare enantiomers via chiral catalysts (e.g., (R)-BINAP/Pd for asymmetric amination) .
  • Activity Comparison:
    • In vitro assays show the (S)-enantiomer inhibits COX-2 (IC₅₀ = 8 µM) 3-fold more potently than the (R)-form .
    • Stereochemistry at the cyclohexyl group alters metabolic stability: (3R,5S)-isomers exhibit longer half-lives in hepatic microsomes (t₁/₂ = 45 min vs. 28 min for (3S,5R)) .

Q. What environmental fate studies are applicable to assess ecological risks of this compound?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301B (modified Sturm test) to measure mineralization rates. A 2025 study reported 40% degradation in 28 days, indicating moderate persistence .
  • Adsorption Studies: Apply the Freundlich model to soil-water systems; log Koc = 2.7 suggests moderate mobility in sandy soils .
  • Toxicity Profiling: Daphnia magna acute toxicity (EC₅₀ = 12 mg/L) aligns with EPA Category III (low risk) .

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